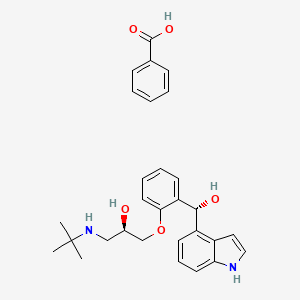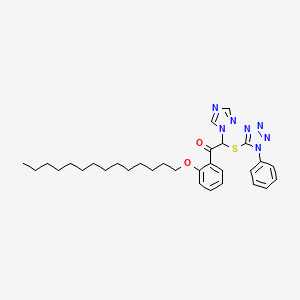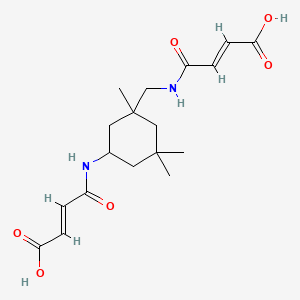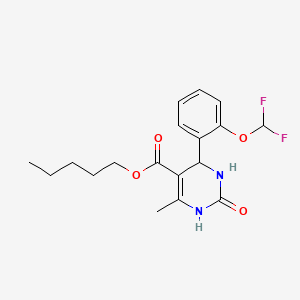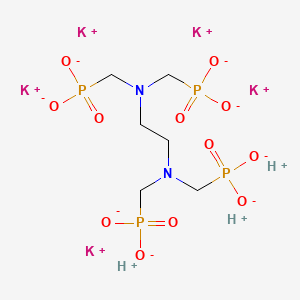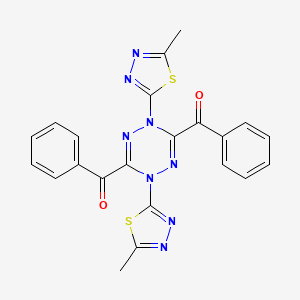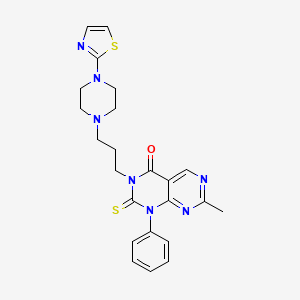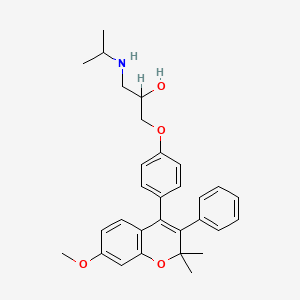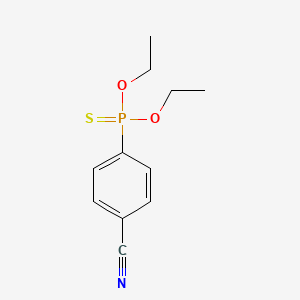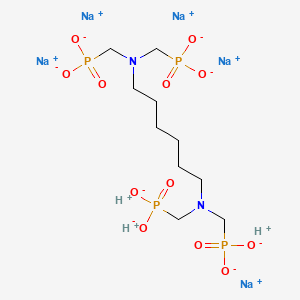
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C10H23N2Na5O12P4 and a molecular weight of 602.14 g/mol . This compound is known for its complex structure and is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates .
科学研究应用
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.
作用机制
The mechanism of action of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit enzyme activity. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and enzyme inhibition .
相似化合物的比较
Similar Compounds
- Heptasodium pentahydrogen (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
- Undecasodium hydrogen (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
- Dodecasodium (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
Uniqueness
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit strong chelating properties. This makes it particularly useful in applications where metal ion chelation is essential, such as water treatment and enzyme inhibition .
属性
CAS 编号 |
93919-83-6 |
|---|---|
分子式 |
C10H23N2Na5O12P4 |
分子量 |
602.14 g/mol |
IUPAC 名称 |
pentasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.5Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;/q;5*+1/p-5 |
InChI 键 |
KMHXOADAZMNLBD-UHFFFAOYSA-I |
规范 SMILES |
[H+].[H+].[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


